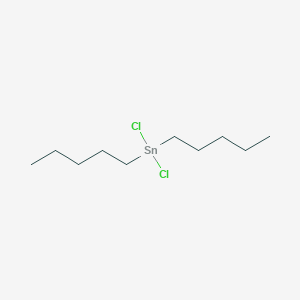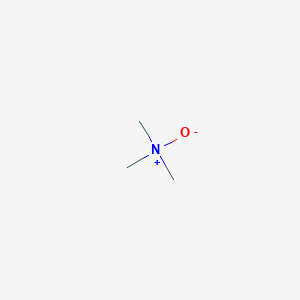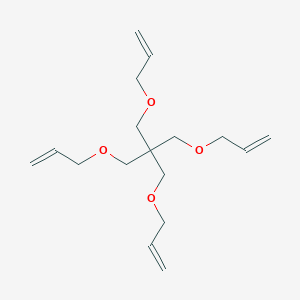
Dipentyltin dichloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of organotin compounds like dipentyltin dichloride involves reactions that introduce organyl groups (in this case, pentyl groups) to tin atoms. The synthesis and characterization of diphenyltin(IV) complexes, for example, illustrate the methods used to prepare and analyze organotin compounds. These processes typically involve the reaction of tin(IV) precursors with organic ligands or the direct organylation of tin halides under controlled conditions (Tian et al., 2006).
Molecular Structure Analysis
Organotin compounds exhibit a variety of molecular geometries, influenced by the nature of the substituents and the coordination environment. Studies on diphenyltin dichloride adducts with heterocyclic bases reveal tetrahedral or distorted octahedral structures, depending on the ligands involved. These structures are determined using techniques like X-ray diffraction and Mossbauer spectroscopy, offering insights into the coordination chemistry of tin (Dey et al., 1993).
Chemical Reactions and Properties
Organotin compounds participate in a wide range of chemical reactions, including complex formation, redox reactions, and interactions with biological molecules. The reactivity is often influenced by the organotin compound's molecular structure and electronic configuration. For example, the reaction between diphenyltin dichloride and thiosemicarbazide underlines the ability of organotin compounds to form stable complexes with diverse ligands, which can have biological activity (Teoh et al., 1997).
Physical Properties Analysis
The physical properties of organotin compounds, such as solubility, melting point, and molecular geometry, are crucial for their application in material science and chemistry. Investigations into these properties involve spectroscopic techniques and computational studies, providing a deeper understanding of the compounds' behavior in different environments. For instance, studies on the crystal and molecular structures of diimine adducts of diphenyltin dichloride offer valuable data on the compounds' solid-state properties and potential applications (Cox & Tiekink, 1995).
Chemical Properties Analysis
The chemical properties of organotin compounds, including reactivity, stability, and coordination behavior, are central to their use in catalysis, materials science, and organic synthesis. Detailed analyses of these properties facilitate the design of new compounds with tailored functionalities. For example, the study of diethyltin(IV) derivatives of dipeptides reveals how the organotin moiety influences the compounds' reactivity and interaction with biological molecules, highlighting the potential for biomedical applications (Vornefeld et al., 1992).
Mecanismo De Acción
Target of Action
Dipentyltin dichloride, like other organotin compounds, primarily targets cellular components to produce a biological effect .
Mode of Action
Organotin compounds generally work by binding to a receptor, which triggers a cellular response . The binding of the compound to its target can lead to changes in cellular function, potentially disrupting normal cellular processes.
Biochemical Pathways
For instance, some organotin compounds have been found to inhibit a-ketoacid oxidation in isolated mitochondria .
Pharmacokinetics
The pharmacokinetics of drug delivery systems (ddss), which can include organotin compounds, are known to differ significantly from those of classical drugs . Understanding these differences is crucial for improving the bioavailability and efficacy of DDSs.
Result of Action
Organotin compounds are known to cause various cellular effects, including morphological deformation and cell death . These effects can result from the compound’s interaction with its targets and its disruption of normal cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dipentyltin dichloride. For instance, organotin compounds are known to be sensitive to both acids and water, which can limit their usefulness in certain applications . Additionally, the compound’s action can be influenced by its concentration at the target tissue .
Propiedades
IUPAC Name |
dichloro(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPLUPXYGDCQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149738 | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyltin dichloride | |
CAS RN |
1118-42-9 | |
| Record name | Dichlorodipentylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentyltin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyltin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPENTYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BL831DPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)









